molecular formula C14H19N5O B15281687 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

Cat. No.: B15281687
M. Wt: 273.33 g/mol
InChI Key: ZFAFFCCNDXZVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then alkylated using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 2-chloro-pyrimidine in the presence of a base like potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the pyrrole-pyrimidine intermediate with ethyl chloroacetate, followed by hydrolysis and subsequent amidation to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets. The pyrrole and pyrimidine rings allow the compound to bind to nucleic acids or proteins, potentially inhibiting their function. This binding can disrupt biological pathways, leading to various effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to its combination of a pyrrole ring with dimethyl substitutions and a pyrimidine moiety. This structure provides a balance of electronic properties and steric effects, making it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide

InChI

InChI=1S/C14H19N5O/c1-11-4-5-12(2)19(11)10-13(20)15-8-9-18-14-16-6-3-7-17-14/h3-7H,8-10H2,1-2H3,(H,15,20)(H,16,17,18)

InChI Key

ZFAFFCCNDXZVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCNC2=NC=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.